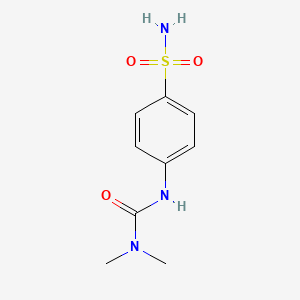

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)9(13)11-7-3-5-8(6-4-7)16(10,14)15/h3-6H,1-2H3,(H,11,13)(H2,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUDJXHGYZUZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Studies

Chemical Synthesis Pathways for the 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea Core

The fundamental challenge in synthesizing 1,1-dimethyl-3-(4-sulfamoylphenyl)urea lies in the precise and high-yielding formation of the unsymmetrical urea (B33335) linkage between the 1,1-dimethylamino group and the 4-sulfamoylphenyl moiety. The primary starting material for the sulfamoylphenyl portion is typically 4-aminobenzenesulfonamide.

Strategies for Assembling the Urea Moiety

The construction of the urea functional group is a cornerstone of organic synthesis, with both classical and modern methods being applied to the synthesis of 1,1-dimethyl-3-(4-sulfamoylphenyl)urea and its analogs.

A prevalent strategy involves the reaction of an amine with an isocyanate. asianpubs.org In the context of the target molecule, this would involve the reaction of 4-aminobenzenesulfonamide with a dimethylaminocarbonylating agent or the reaction of a 4-isocyanatobenzenesulfonamide (B161690) with dimethylamine (B145610). The isocyanate intermediates are often generated in situ from the corresponding amine using phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) or diphosgene to mitigate handling highly toxic reagents. asianpubs.orgnih.gov For instance, an arylamine can be reacted with triphosgene to form an isocyanate, which is then coupled with a secondary amine to produce the desired diaryl urea derivative. asianpubs.org

Another widely used approach employs carbamates as stable intermediates. Phenyl carbamates, for example, can be treated with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures to generate ureas in high yields. nih.gov This method is noted for being simple, safe, and scalable. The reaction of phenyl chloroformate with an arylamine can produce a phenyl carbamate (B1207046) intermediate, which then reacts with a secondary amine to form the trisubstituted urea. google.com

Phosgene-free methods are increasingly favored due to safety and environmental concerns. nih.govnih.gov One such method involves the use of S,S-dimethyl dithiocarbonate as a carbonylating agent. This reagent reacts with dimethylamine to form S-methyl N,N-dimethylthiocarbamate, which can then be halogenated to create N,N-dimethylcarbamoyl chloride in situ for reaction with an arylamine. google.com Another innovative, solvent-free approach utilizes catechol carbonate, which reacts with primary aliphatic amines at room temperature to form N,N'-disubstituted ureas in high yields.

The table below summarizes various reagents used for urea synthesis.

| Reagent Class | Specific Reagent(s) | Key Features | Citations |

|---|---|---|---|

| Isocyanates/Phosgene Equivalents | Isocyanates, Phosgene, Triphosgene, Diphosgene | Highly reactive, versatile for a wide range of amines. Phosgene equivalents offer a safer alternative to gaseous phosgene. | asianpubs.orgnih.gov |

| Carbamates | Phenyl Carbamates | Stable intermediates, mild reaction conditions, high yields. | nih.govgoogle.com |

| Phosgene-Free Carbonylating Agents | S,S-Dimethyl Dithiocarbonate, Catechol Carbonate | Safer alternatives to phosgene, often with milder reaction conditions and environmentally benign byproducts. | google.comnih.gov |

Functionalization of the Sulfamoylphenyl Moiety

Modifying the sulfamoylphenyl ring prior to urea formation allows for the introduction of various substituents, leading to a diverse library of derivatives. The starting material, 4-aminobenzenesulfonamide, can be synthesized from the reduction of 4-nitrobenzenesulfonamide. prepchem.com This nitro precursor provides a handle for aromatic substitution reactions.

Halogenation of aminobenzenesulfonamide derivatives can introduce bromine or chlorine atoms onto the aromatic ring, providing sites for further cross-coupling reactions. nih.gov Nucleophilic aromatic substitution on activated aryl halides can also be employed to introduce different functional groups. For instance, the reaction of a fluoro-nitrobenzaldehyde with a secondary amine can be a key step in building a functionalized aniline (B41778) precursor. asianpubs.org

Furthermore, modern cross-coupling reactions offer powerful tools for C-H functionalization. Palladium-catalyzed C-H arylation and alkylation of benzylsulfonamides have been demonstrated, suggesting that similar strategies could be applied to the 4-aminobenzenesulfonamide core to introduce aryl or alkyl groups at specific positions on the phenyl ring. nih.gov Copper-catalyzed Chan-Evans-Lam reactions provide a method for the N-arylation of aminobenzene sulfonamides with arylboronic acids, allowing for modification at the amino or sulfonamide nitrogen.

Exploration of Novel Synthetic Protocols and Yield Optimization

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for urea synthesis. Phosgene- and metal-free synthesis of unsymmetrical arylureas using 3-substituted dioxazolones as isocyanate surrogates has been developed. nih.gov This method proceeds under mild heating with a non-toxic base and can produce ureas in moderate to excellent yields, often without the need for chromatographic purification. nih.gov

The use of S,S-dimethyl dithiocarbonate in aqueous media represents a green approach to the carbonylation of aliphatic amines to produce various substituted ureas in high yields and purity. organic-chemistry.org This method is advantageous as it avoids organic solvents and hazardous reagents. organic-chemistry.org

For large-scale production, process optimization is crucial. A patent describes a process for preparing N,N-dimethylurea by reacting dimethylamine and urea under neat, anhydrous conditions at elevated temperatures and pressures, achieving essentially quantitative yields. nih.gov While this is for a symmetrical urea, the principles of optimizing reactant ratios, temperature, and pressure are applicable to the synthesis of more complex ureas. Another patent details a method for producing 1,1-dimethylurea (B72202) from dimethylamine and sodium cyanate, with specific steps to remove impurities and control side reactions to improve purity and yield. researchgate.net

The table below highlights some novel protocols and their key advantages.

| Protocol | Key Reagents/Conditions | Advantages | Citations |

|---|---|---|---|

| Dioxazolone Method | 3-Substituted dioxazolones, sodium acetate, methanol | Phosgene- and metal-free, mild conditions, high yields, often no chromatography needed. | nih.gov |

| Aqueous Dithiocarbonate Method | S,S-Dimethyl dithiocarbonate, water | Green synthesis (aqueous medium), high purity and yields, avoids organic solvents. | organic-chemistry.org |

| High-Pressure Neat Reaction | Dimethylamine, urea, elevated temperature/pressure | High efficiency for large-scale production of simple ureas. | nih.gov |

| Cyanate with Impurity Control | Sodium cyanate, dimethylamine, impurity removers | Focus on high purity for industrial applications. | researchgate.net |

Synthesis of Diversified 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea Derivatives

The core structure of 1,1-dimethyl-3-(4-sulfamoylphenyl)urea serves as a scaffold for the development of new compounds with tailored properties. Diversification can be achieved by varying the substituents on the aromatic ring or by modifying the urea nitrogen atoms.

Aryl and Heteroaryl Substituent Variations

A common strategy for diversification involves replacing the 1,1-dimethylamino group with other alkyl, aryl, or heteroaryl amines. This leads to a wide range of N,N'-disubstituted or trisubstituted ureas. The synthesis of various diaryl urea derivatives often follows the isocyanate or carbamate routes previously described. asianpubs.orgresearchgate.net For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized as potential anticancer agents. nih.gov

The synthesis of sorafenib (B1663141) analogues, which are diaryl ureas, often involves the coupling of an amine with an appropriate isocyanate. asianpubs.org These isocyanates can be prepared from the corresponding amines using triphosgene. asianpubs.org This approach allows for the introduction of a wide variety of substituted aryl and heteroaryl rings.

The following table provides examples of substituent variations and the synthetic methods employed.

| Derivative Type | Synthetic Approach | Example Substituents | Citations |

|---|---|---|---|

| Diaryl Ureas | Reaction of an arylamine with an aryl isocyanate (often generated in situ). | Substituted phenyl rings, quinoxalinone moieties. | asianpubs.orgresearchgate.net |

| Aryl-Heteroaryl Ureas | Coupling of a heteroarylamine with an aryl isocyanate or vice versa. | Pyridine, quinoline, thiazole (B1198619) rings. | nih.gov |

| Ureas with Complex Side Chains | Coupling of functionalized amines with isocyanates or carbamates. | Adamantyl groups, piperidine (B6355638) rings. | google.com |

Modifications at the Urea Nitrogen Atoms

Further diversification can be achieved by modifying the nitrogen atoms of the urea moiety. While the target compound has two methyl groups on one nitrogen, analogs can be synthesized with different dialkyl or aryl-alkyl groups. This is typically achieved by using the corresponding secondary amine in the urea-forming reaction. For instance, a variety of 1,1,3-substituted ureas have been synthesized to explore their biological activities. researchgate.net

N-alkylation of a pre-formed urea is another strategy, although it can be challenging as O-alkylation can be a competing reaction. researchgate.net However, it has been shown that ureas can be N-alkylated by reacting them with an alkylating agent in the presence of a solid base and a phase transfer catalyst. researchgate.net This allows for the introduction of alkyl groups onto the nitrogen atoms of an existing urea scaffold.

Acylation at the urea nitrogen can also lead to new derivatives. N-acyl cyclic urea derivatives have been synthesized by reacting a cyclic urea with various acyl chlorides. A similar approach could be applied to 1,1-dimethyl-3-(4-sulfamoylphenyl)urea to introduce acyl groups. Furthermore, palladium-catalyzed reactions have been developed for the N-arylation of ureas, providing a route to N,N'-diarylureas.

Derivatization of the Sulfamoyl Group

The primary site for derivatization on the 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea scaffold, beyond the urea itself, is the nitrogen atom of the sulfamoyl group (-SO₂NH₂). The reactivity of this group allows for the formation of N-substituted sulfonamides through established synthetic protocols.

N-Alkylation of the Sulfamoyl Group

N-alkylation introduces alkyl substituents onto the sulfonamide nitrogen. A prominent and environmentally conscious approach for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents. This method is catalyzed by various transition metal complexes, including those based on manganese, iridium, copper, and iron. organic-chemistry.orgnih.govionike.comionike.com

The generalized mechanism for the borrowing hydrogen approach involves several key steps:

Oxidation: The metal catalyst facilitates the oxidation of the alcohol to the corresponding aldehyde or ketone, transferring hydrogen atoms to the catalyst.

Condensation: The sulfonamide nitrogen undergoes a condensation reaction with the in-situ generated carbonyl compound to form an N-sulfonylimine intermediate.

Reduction: The metal hydride species then reduces the imine to the N-alkylated sulfonamide, regenerating the active catalyst.

Mechanistic studies involving copper-catalyzed N-alkylation of sulfonamides with alcohols have shown that the process is reversible. The use of deuterated alcohols has helped to elucidate the reaction pathway, confirming the transfer hydrogenation mechanism. It has been suggested that the dehydrogenation of the alcohol is the rate-determining step in this catalytic cycle. ionike.com

Manganese-based catalysts, particularly Mn(I) PNP pincer complexes, have emerged as effective and sustainable options for this transformation, offering high yields with a broad range of aryl and alkyl sulfonamides. organic-chemistry.org Similarly, iron(II) chloride in the presence of a base has been demonstrated to catalyze the N-alkylation of sulfonamides with benzylic alcohols through a borrowing hydrogen mechanism. ionike.com Water-soluble iridium complexes have also been developed to facilitate this reaction in aqueous media, highlighting efforts towards greener chemical processes. rsc.org

The table below summarizes various catalytic systems employed for the N-alkylation of sulfonamides.

| Catalyst System | Alkylating Agent | Base | Solvent | Key Features |

| Mn(I) PNP pincer complex | Primary aliphatic and benzylic alcohols | K₂CO₃ | Xylenes | High atom economy, broad substrate scope. organic-chemistry.org |

| [CpIrCl₂]₂ | Various alcohols | t-BuOK | Not specified | Low catalyst loading, versatile system. nih.gov |

| Copper acetate | Benzylic alcohols | K₂CO₃ | Not specified | Efficient with easily available copper catalysts. ionike.com |

| FeCl₂ | Benzylic alcohols | K₂CO₃ | Not specified | Utilizes an earth-abundant and inexpensive metal. ionike.com |

| [CpIr(biimH₂)(H₂O)][OTf]₂ | Alcohols | Cs₂CO₃ | Water | Water-soluble catalyst for green chemistry applications. rsc.org |

N-Acylation of the Sulfamoyl Group

N-acylation involves the introduction of an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides. The reactivity of the sulfonamide can be enhanced by the use of a base to deprotonate the nitrogen, increasing its nucleophilicity.

Recent methodologies have explored the use of various catalysts to improve the efficiency and mildness of N-acylation reactions. Bismuth(III) salts, for instance, have been shown to be effective catalysts for the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides under solvent-free or heterogeneous conditions. researchgate.net

Another innovative approach involves the use of N-acylbenzotriazoles as acylating agents. These reagents can be prepared from the corresponding carboxylic acids and react with sulfonamides in the presence of a base like sodium hydride to yield N-acylsulfonamides in high yields. This method is particularly advantageous for introducing acyl groups for which the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.netsemanticscholar.org

The following table outlines different reagent systems for the N-acylation of sulfonamides.

| Acylating Agent | Catalyst/Base | Solvent | Key Features |

| Carboxylic acid chlorides/anhydrides | Bismuth(III) salts | CH₂Cl₂ or solvent-free | Rapid reactions under heterogeneous or solvent-free conditions. researchgate.net |

| N-Acylbenzotriazoles | Sodium Hydride (NaH) | Not specified | Utilizes stable acylating agents, suitable for a variety of acyl groups. researchgate.netsemanticscholar.org |

While direct derivatization of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea via these methods is not extensively documented in the provided search results, the general principles and methodologies for N-alkylation and N-acylation of arylsulfonamides are well-established and would be the primary routes for the synthesis of its sulfamoyl derivatives. The presence of the urea moiety would need to be considered in terms of potential side reactions or influence on the reactivity of the sulfonamide group.

Elucidation of Structure Activity Relationships Sar and Molecular Design

Systematic Investigation of Structural Modifications and Their Influence on Biological Efficacy

The electronic and steric properties of substituents on the aromatic ring of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea and its analogs can significantly modulate their biological efficacy. Electron-withdrawing groups, such as nitro or cyano groups, can influence the acidity of the sulfonamide protons, potentially altering hydrogen bonding interactions with a biological target. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can enhance electron density in the aromatic ring, which may affect pi-stacking interactions. mdpi.com

Steric hindrance, introduced by bulky substituents, can also play a critical role. Large groups may either enhance binding by occupying a specific hydrophobic pocket in the receptor or reduce activity by preventing the molecule from adopting the optimal conformation for binding. researchgate.net The interplay of these electronic and steric factors is a key consideration in the design of more potent derivatives. mdpi.comresearchgate.net

| Substituent at Phenyl Ring | Electronic Effect | Steric Effect | Hypothesized Impact on Activity |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Minimal | Baseline activity |

| -Cl (Chloro) | Electron-withdrawing | Moderate | May enhance hydrogen bonding and binding affinity |

| -NO2 (Nitro) | Strongly electron-withdrawing | Moderate | Could significantly alter electronic properties and interaction strength |

| -CH3 (Methyl) | Electron-donating | Moderate | May enhance hydrophobic interactions |

| -OCH3 (Methoxy) | Electron-donating | Moderate | Could influence both electronic and steric interactions |

| -C(CH3)3 (tert-Butyl) | Electron-donating | High | May cause steric hindrance, potentially reducing activity |

The urea (B33335) linker in 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea provides a degree of conformational flexibility that is critical for its interaction with biological targets. The rotational freedom around the C-N bonds of the urea moiety allows the molecule to adopt various spatial arrangements. However, certain conformations are energetically favored. For many diaryl ureas, a trans-trans conformation, where the phenyl rings are positioned on opposite sides of the urea carbonyl group, is often the most stable. researchgate.netresearchgate.net

The presence of the two methyl groups on one of the urea nitrogens in 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea can influence this conformational preference. These methyl groups can introduce steric constraints that may favor a specific rotational isomer, thereby pre-organizing the molecule for receptor binding. researchgate.net Understanding the conformational landscape of the urea linker is essential for designing analogs that can more readily adopt the bioactive conformation. researchgate.netnih.gov

| Conformation | Dihedral Angle (Ar-N-C=O) | Relative Energy | Key Features |

|---|---|---|---|

| trans-trans | ~180° | Low (Often most stable) | Aryl groups are on opposite sides of the carbonyl. |

| trans-cis | ~180° and ~0° | Higher | One aryl group is on the same side as the carbonyl. |

| cis-cis | ~0° | High (Often least stable) | Both aryl groups are on the same side of the carbonyl. |

The sulfamoylphenyl moiety is a critical pharmacophore of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, playing a pivotal role in its interaction with biological receptors. mdpi.com The sulfonamide group (-SO2NH2) is a versatile hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom and its attached protons can act as hydrogen bond donors. nih.govnih.govresearchgate.net

These hydrogen bonding capabilities enable the sulfamoylphenyl moiety to form strong and specific interactions with amino acid residues in the active site of a target protein, such as asparagine, glutamine, arginine, and histidine. qub.ac.uk The phenyl ring itself can participate in hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further anchoring the molecule in the binding pocket. mdpi.com

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Sulfonyl (-SO2) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine |

| Amine (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sctm.mk For 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea and its analogs, QSAR can provide predictive insights to guide the design of new, more potent molecules. nih.govnih.govresearchgate.net

The development of a predictive QSAR model begins with the generation of a dataset of structurally related compounds with their corresponding biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. drugdesign.org

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model should not only fit the training data well but also accurately predict the activity of new, untested compounds. sctm.mk

The analysis of the descriptors included in a successful QSAR model can provide valuable information about the key molecular features that govern biological activity. For sulfamoylphenylurea derivatives, important descriptors are likely to include:

Electronic Descriptors: Such as Hammett constants or calculated atomic charges, which can quantify the electron-donating or electron-withdrawing nature of substituents. nih.gov

Steric Descriptors: Like molecular volume or surface area, which can account for the influence of substituent size on receptor binding. researchgate.net

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule and its ability to cross cell membranes. sctm.mk

Topological Descriptors: Which describe the connectivity and branching of the molecular structure. nih.gov

By understanding which descriptors have the most significant impact on activity, medicinal chemists can make more informed decisions in the design of new analogs of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea with enhanced therapeutic potential.

| Descriptor Class | Example Descriptor | Property Measured | Potential Correlation with Activity |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Influences hydrogen bonding and electrostatic interactions |

| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent | Can indicate favorable or unfavorable steric interactions |

| Hydrophobic | logP | Lipophilicity | Affects membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Molecular branching | Relates to molecular shape and accessibility to the binding site |

| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting capabilities | Can be related to the reactivity and interaction potential of the molecule |

Rational Design Principles Guiding 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea Analogues Development

The rational design of analogues based on the 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea scaffold, while not extensively detailed in publicly accessible research, can be inferred from the well-established structure-activity relationships (SAR) of related chemical classes, including diaryl ureas and other sulfonamide-containing compounds. nih.govnih.gov The development of novel analogues is guided by systematic modifications of three key structural regions: the 4-sulfamoylphenyl moiety, the urea linker, and the N,N-dimethyl group. These modifications aim to probe and optimize interactions with biological targets, thereby enhancing potency and selectivity.

Key Areas for Structural Modification:

The 4-Sulfamoylphenyl Ring: This part of the molecule is a critical recognition element. The sulfonamide group (-SO₂NH₂) is a key hydrogen bond donor and acceptor. Modifications to the amine of the sulfonamide group (the 'F' site in some SAR models) or substitutions on the phenyl ring itself (the 'D' site) can significantly impact activity. nih.gov For instance, replacing the phenyl ring with nonpolar aliphatic substituents has been shown to eliminate activity in related scaffolds, indicating the necessity of the bis-substituted phenyl group for biological function. nih.gov

The Urea Linker: The urea moiety (-NH-CO-N(CH₃)₂) serves as a rigid linker that correctly orients the two ends of the molecule for optimal target binding. It is also a crucial hydrogen-bonding motif. SAR studies on related urea derivatives consistently show that the unmodified urea group is preferred for maximal activity. nih.gov Modifications such as replacing the urea with a thiourea (B124793) or carbamate (B1207046), or further methylation of the urea nitrogens, often lead to a significant decrease in potency. nih.gov

The N,N-Dimethyl Group: Unlike diaryl ureas (e.g., Sorafenib) where an N-H group is present, the N,N-dimethyl substitution in 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea blocks hydrogen bond donation at this position. This structural feature fundamentally alters the molecule's hydrogen bonding capacity and steric profile. The design of analogues may involve replacing the dimethyl groups with other small alkyl groups (e.g., ethyl, propyl) to probe the size limitations of the binding pocket. nih.gov

The following data table outlines the rational design principles for developing analogues of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, based on established SAR from related compound series.

| Structural Modification Site | Example Modification | Rationale for Design | Predicted Impact on Activity (Based on Related Compounds) | Reference Finding |

|---|---|---|---|---|

| 4-Sulfamoylphenyl Ring | Introduction of electron-withdrawing or donating groups on the phenyl ring. | To evaluate the influence of electronic properties on target interaction and overall potency. | Activity is highly sensitive to the nature and position of substituents. Bulky groups may increase affinity if the target pocket allows. | dergipark.org.tr |

| Sulfonamide Group | Alkylation or arylation of the sulfonamide nitrogen (-SO₂NHR). | To explore the necessity of the primary sulfonamide for hydrogen bonding and to probe the steric tolerance of the S1 binding pocket. | Substitution generally alters binding affinity; primary sulfonamides are often crucial for potent activity in many inhibitor classes. | nih.gov |

| Urea Linker | Replacement of urea with thiourea (-NH-CS-N<). | To assess the importance of the carbonyl oxygen in hydrogen bonding interactions. | Leads to a significant decrease in activity in many urea-based inhibitors, suggesting the carbonyl is a critical H-bond acceptor. | nih.gov |

| Urea Linker | Replacement of urea with a carbamate (-O-CO-N<). | To alter the geometry and hydrogen bonding capability of the linker. | Typically results in a substantial loss of potency. | nih.gov |

| N,N-Dimethyl Group | Replacement with larger alkyl groups (e.g., diethyl). | To investigate steric constraints within the binding site corresponding to this part of the molecule. | Potency may decrease if the binding pocket is sterically constrained. | nih.gov |

| N,N-Dimethyl Group | Replacement with a single methyl group (mono-N-methylation). | To re-introduce a hydrogen bond donor capability at the terminal nitrogen. | Can lead to a decrease in activity, indicating the specific steric and electronic profile of the dimethyl group is favorable. | nih.gov |

Molecular docking studies on related diaryl urea and sulfonamide series have been instrumental in rationalizing observed SAR and guiding further design. nih.govnih.gov These computational models help visualize how analogues bind to their targets, explaining why certain modifications enhance activity while others diminish it. For example, docking studies have revealed that the urea moiety often forms crucial hydrogen bonds within the active site of kinases. nih.gov Similarly, the sulfonamide group is known to engage in key interactions, often with charged residues in an enzyme's active site. nih.gov These insights provide a structural basis for the design of new, potentially more potent analogues of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea.

Pharmacological and Biological Activity Profiling in Vitro and in Vivo Pre Clinical Research

Evaluation of Antiproliferative and Antineoplastic Activities in Cancer Cell Lines

The potent inhibition of tumor-associated carbonic anhydrases by ureidobenzenesulfonamides translates into significant antiproliferative activity in various cancer cell lines, particularly under hypoxic conditions where hCA IX expression is high. nih.govnih.gov

Derivatives of this class have demonstrated efficacy in reducing the proliferation of glioblastoma, pancreatic, and breast cancer cells. semanticscholar.org For example, certain benzenesulfonamide (B165840) derivatives showed enhanced antiproliferative effects compared to the clinical candidate SLC-0111 in triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87MG) cell lines. One derivative exhibited an IC₅₀ of 44.4 μM in MDA-MB-231 cells and another showed an IC₅₀ of 34 μM in U87MG cells, both more potent than SLC-0111 in the respective assays. nih.gov Other related benzenesulfonamide-bearing imidazole (B134444) derivatives have also shown potent cytotoxicity, with a lead compound yielding an EC₅₀ value of 20.5 µM against the MDA-MB-231 cell line and 27.8 µM against the IGR39 melanoma cell line. nih.gov This cellular activity is linked to the inhibition of CA IX/XII, which disrupts pH regulation in cancer cells, leading to an inhibition of their growth and survival. semanticscholar.org

Table 3: Antiproliferative Activity (IC₅₀/EC₅₀) of Representative Ureidobenzenesulfonamide Derivatives in Cancer Cell Lines

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific pharmacological and biological activities of the chemical compound 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea according to the requested outline.

The search for in vitro and in vivo pre-clinical research pertaining to this specific compound did not yield specific results for the following areas:

Cell-Based Assays for Growth Inhibition: No studies detailing the growth inhibitory effects of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea on cancer cell lines were found.

Investigation of Apoptosis and Necroptosis Induction Mechanisms: The mechanisms by which this specific compound might induce programmed cell death, such as apoptosis or necroptosis, have not been described in the available literature.

Assessment of Antimicrobial Properties:

Antibacterial Activity Against Pathogenic Strains: Specific data on the efficacy of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea against pathogenic bacteria is not available.

Antifungal Activity Against Fungal Pathogens: There is no available research detailing the antifungal properties of this compound against fungal pathogens.

Exploration of Anti-inflammatory Mechanisms:

Cyclooxygenase (COX) Isoform Inhibition Studies: No studies were found that investigated the inhibitory activity of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea against COX-1 or COX-2 isoforms.

While research exists for other urea (B33335), sulfonylurea, and sulfamoylphenyl derivatives in these therapeutic areas, the strict requirement to focus solely on 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea prevents the inclusion of data from related but structurally distinct compounds. Therefore, the requested article cannot be generated with scientific accuracy at this time.

Neurobiological Activity Investigations

Investigations into the neurobiological activity of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea are not presently available in published scientific literature. The following subsections detail the specific areas where research is needed.

There are no specific studies detailing the anticonvulsant properties of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. Generally, compounds containing a phenylurea moiety have been explored for their neuropharmacological effects, with some exhibiting anticonvulsant activity at high doses. nih.gov The evaluation of such compounds typically involves a battery of standardized in vivo models.

Commonly employed screening models to identify potential anticonvulsant activity include the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the 6 Hz seizure model. nih.govsemanticscholar.org These models are designed to assess a compound's ability to prevent seizure spread, its capacity to elevate the seizure threshold, and its potential efficacy against drug-resistant seizures, respectively. nih.gov Without experimental data, the anticonvulsant profile of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea remains uncharacterized.

Specific investigations into the neuroprotective potential of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea have not been reported. The assessment of neuroprotection typically involves in vitro cell-based assays and subsequent in vivo studies.

In vitro models often utilize neuronal cell cultures subjected to various insults, such as excitotoxicity, oxidative stress, or mitochondrial dysfunction, to mimic the cellular damage seen in neurodegenerative disorders. mdpi.com The ability of a test compound to mitigate cell death or preserve neuronal function in these assays provides an initial indication of its neuroprotective capabilities. However, no such data are available for 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea.

Investigations in Relevant Animal Models for Disease Research

The utility of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea in animal models of disease has not been documented in the available scientific literature.

There is no published evidence regarding the efficacy of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea in any pre-clinical animal models for neurological or other diseases. The evaluation of a compound's efficacy is a critical step in drug development and involves administering the compound to animal models that mimic human diseases to assess its therapeutic effects. frontiersin.orgcriver.com

For neurological disorders like epilepsy, various animal models are utilized, including chemically induced seizure models (e.g., using pentylenetetrazol or kainic acid) and genetic models. criver.comnih.gov The choice of model depends on the specific type of epilepsy being studied. frontiersin.orgfrontiersin.org For neurodegenerative diseases, models that replicate aspects of conditions like Alzheimer's or Parkinson's disease are employed. The lack of studies in these or any other disease models means the potential therapeutic efficacy of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea is currently unknown.

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For urea (B33335) derivatives, docking studies are crucial for understanding the structural basis of their biological activity. nih.govresearchgate.net

Molecular docking simulations for urea-based compounds, including derivatives similar to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, help in predicting their binding orientation within the active site of a receptor. nih.gov The predicted pose reveals key molecular interactions that stabilize the ligand-receptor complex.

The urea moiety is a critical pharmacophore capable of forming multiple hydrogen bonds, which often anchors the molecule within the binding pocket. nih.gov For 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, the binding pose is typically characterized by:

The urea group acting as a hydrogen bond donor and acceptor.

The sulfamoyl group participating in additional hydrogen bonding and polar interactions.

The phenyl ring engaging in hydrophobic or π-stacking interactions with aromatic residues of the receptor. nih.govnih.gov

The dimethyl groups occupying small hydrophobic pockets.

Different binding modes can sometimes be predicted for a single compound, and further computational methods, such as molecular dynamics simulations, can help in identifying the most stable and likely conformation. nih.gov

The interaction profile of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea is dominated by a combination of hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The urea functionality is central to forming stable hydrogen bonds. nih.gov The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows the urea core to form a bidentate hydrogen bond interaction with amino acid residues like aspartate or to bridge different parts of the active site. nih.gov The terminal -SO₂NH₂ group provides additional hydrogen bond donors (N-H) and acceptors (S=O), further strengthening the binding affinity.

Hydrophobic Interactions: The phenyl ring and the two methyl groups on the urea nitrogen contribute to the hydrophobic character of the molecule. These groups favorably interact with nonpolar amino acid residues such as valine, leucine, and phenylalanine in the receptor's binding site. nih.gov The urea moiety itself can also participate in weakening hydrophobic interactions within the protein structure, a mechanism that contributes to its denaturing effect at high concentrations but is relevant for specific binding at therapeutic concentrations. columbia.eduresearchgate.net Stacking interactions between the compound's aromatic ring and aromatic side chains of amino acids like tryptophan are also significant stabilizing forces. nih.gov

The interplay between these directed hydrogen bonds and less specific hydrophobic interactions is crucial for both the affinity and selectivity of the compound for its target.

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its receptor, which is quantified by the binding free energy (ΔG). Lower, more negative values indicate stronger binding. Docking programs use scoring functions to calculate a score that approximates the binding free energy.

More rigorous methods, such as absolute binding free energy (BFE) calculations based on molecular dynamics simulations, can provide more accurate predictions. nih.govnih.gov These calculations can discriminate between different potential binding modes and provide results that correlate well with experimental bioassays. nih.gov

Below is a hypothetical data table illustrating the kind of output generated from a molecular docking and binding free energy calculation for a urea derivative against a protein kinase target.

| Parameter | Predicted Value |

| Docking Score | -8.5 kcal/mol |

| Estimated Binding Energy (ΔG) | -9.2 kcal/mol ± 0.5 kcal/mol |

| Interacting Residues (H-Bond) | ASP 154, GLU 98, LYS 45 |

| Interacting Residues (Hydrophobic) | LEU 35, PHE 152, VAL 88 |

Note: This table is illustrative and does not represent experimental data for 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights that are complementary to molecular mechanics-based methods like docking. researchgate.net These calculations can determine the electronic structure, reactivity, and stability of a compound like 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. researchgate.net

Methods like Density Functional Theory (DFT) are used to analyze the electronic structure. nih.gov A key output of this analysis is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, the MEP would typically show:

Negative potential (red/yellow) around the oxygen atoms of the carbonyl and sulfamoyl groups, indicating their role as hydrogen bond acceptors.

Positive potential (blue) around the N-H protons of the urea and sulfonamide groups, highlighting them as hydrogen bond donor sites.

This analysis helps in understanding and predicting the sites of intermolecular interactions, which is fundamental to ligand-receptor binding. malayajournal.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: Represents the ability of a molecule to donate an electron. For 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, the HOMO is likely to be localized on the electron-rich phenyl ring and the urea moiety.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is often distributed over the carbonyl and sulfamoyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

The table below presents typical data obtained from quantum chemical calculations for a molecule with a similar structure.

| Quantum Chemical Parameter | Calculated Value (eV) |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

Note: This table is illustrative and based on general values for similar aromatic sulfonamide urea compounds.

These computational approaches provide a detailed molecular-level understanding of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, guiding further research and development by predicting its binding behavior and intrinsic electronic characteristics.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecular systems. For 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, a detailed analysis of NCIs reveals the intricate network of forces that govern its molecular recognition and binding affinity. The presence of hydrogen bond donors (the urea and sulfonamide N-H groups) and acceptors (the urea carbonyl and sulfonyl oxygens), an aromatic ring, and methyl groups allows for a variety of interactions. dergipark.org.tr

Key non-covalent interactions involving this compound include:

Hydrogen Bonds: The urea and sulfonamide moieties are primary sites for hydrogen bonding, which is crucial for its interaction with biological targets. dergipark.org.tr

π-Interactions: The phenyl ring can engage in π-π stacking with aromatic residues in a binding pocket or C-H-π interactions.

Computational methods such as the Non-Covalent Interaction (NCI) index, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are employed to visualize and quantify these interactions. mdpi.comresearchgate.netmdpi.com These analyses provide a qualitative and quantitative understanding of the bonding characteristics, which is essential for rational drug design. mdpi.com For instance, the reduced density gradient (RDG) method can map and visualize the regions of non-covalent interactions, highlighting areas of steric repulsion, van der Waals attraction, and hydrogen bonding. mdpi.com

| Interaction Type | Potential Functional Groups Involved | Significance |

|---|---|---|

| Hydrogen Bonding | Urea N-H, Sulfonamide N-H, Carbonyl C=O, Sulfonyl S=O | Key for specific binding to target macromolecules. |

| van der Waals Forces | Entire molecule, particularly methyl and phenyl groups | Contributes to overall binding affinity and stability. |

| π-π Stacking | Phenyl ring | Interaction with aromatic residues in the binding site. |

| C-H-π Interactions | Methyl C-H and phenyl ring | Further stabilization of the binding complex. |

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and binding dynamics of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. nih.govnih.gov By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule in different environments and the dynamic process of its interaction with a biological target. nih.govnih.gov

The conformational flexibility of the sulfonylurea linkage is a key determinant of its biological activity. MD simulations can elucidate the rotational barriers and preferred dihedral angles, providing a picture of the conformational ensemble. This is crucial for understanding how the molecule adapts its shape to fit into a binding site.

Furthermore, MD simulations can be used to study the entire binding or unbinding process, providing insights into the mechanism and kinetics of the interaction. This can help in understanding the residence time of the drug on its target, which is an important parameter for its efficacy. The stability of the ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Preferred 3D structures and flexibility of the molecule. | Understanding structure-activity relationships. |

| Binding Process | Mechanism, kinetics, and thermodynamics of ligand-target interaction. | Informing the design of molecules with improved binding properties. |

| Complex Stability | Assessment of the stability of the bound complex over time. | Predicting the duration of the biological effect. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net For sulfonylurea compounds, a general pharmacophore model typically includes hydrogen bond acceptors, hydrogen bond donors, a hydrophobic group, and an aromatic ring. nih.gov

A plausible pharmacophore model for 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea would likely consist of:

Two Hydrogen Bond Acceptors: Corresponding to the sulfonyl and carbonyl oxygen atoms.

One Hydrogen Bond Donor: From the urea or sulfonamide N-H group.

One Aromatic Ring Feature: The central phenyl group.

One Hydrophobic Feature: Represented by the dimethyl groups.

This pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of features. nih.govnih.gov This process allows for the rapid and cost-effective identification of potential new ligands with diverse chemical scaffolds that may exhibit similar or improved biological activity. The hit compounds from virtual screening can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing. ijpsjournal.comjetir.org

| Pharmacophore Feature | Corresponding Molecular Moiety |

|---|---|

| Hydrogen Bond Acceptor 1 | Sulfonyl Oxygen |

| Hydrogen Bond Acceptor 2 | Carbonyl Oxygen |

| Hydrogen Bond Donor | Urea/Sulfonamide N-H |

| Aromatic Ring | Phenyl Group |

| Hydrophobic Feature | Dimethyl Groups |

Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea molecule. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the protons of the two methyl groups attached to the urea (B33335) nitrogen, the NH proton of the urea linkage, and the protons of the sulfamoyl group's NH₂. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the complete assignment of the proton framework of the molecule.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea would display signals for each unique carbon atom. This includes the carbons of the phenyl ring, the carbonyl carbon of the urea group, and the carbons of the two methyl groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, further confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial method for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

For 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum, generated by techniques such as electron ionization (EI) or electrospray ionization (ESI), would reveal characteristic fragments of the molecule. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the dimethylurea and sulfamoylphenyl moieties.

Detailed experimental mass spectrometry data, including specific fragmentation pathways for 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, have not been found in publicly accessible scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

An IR spectrum of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea would be expected to show characteristic absorption bands for the N-H stretching vibrations of the urea and sulfamoyl groups, the C=O stretching of the urea carbonyl group, S=O stretching vibrations of the sulfone in the sulfamoyl group, and various vibrations associated with the aromatic ring. Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

While general principles suggest the expected vibrational modes, specific, experimentally obtained IR and Raman spectra for 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea are not widely available in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, the precise arrangement of atoms in the crystal lattice can be determined.

A single-crystal X-ray diffraction study of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state.

A search of crystallographic databases indicates that the crystal structure of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea has not been deposited or is not publicly available at this time.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UFLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are powerful methods for assessing the purity of a sample and for separating it from any impurities or byproducts.

In the analysis of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, a reversed-phase HPLC or UFLC method would likely be developed. This would involve a stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific chromatographic conditions serves as a key identifier. By developing a validated HPLC or UFLC method, the purity of synthesized batches of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea can be accurately determined.

Specific HPLC or UFLC methods and chromatograms for the analysis of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea are not described in the readily available scientific literature. The development of such methods would be a routine part of the chemical synthesis and quality control process for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-sulfamoylaniline and dimethylcarbamoyl chloride. Reaction conditions (e.g., anhydrous solvent, 0–5°C, 12–24 hours) minimize side products like bis-urea derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.3) .

Q. How can aqueous solubility be experimentally determined for this compound?

- Methodology : Use the shake-flask method: Saturate buffered solutions (pH 1–10) with the compound, equilibrate for 24 hours at 25°C, and quantify dissolved material via UV-Vis spectroscopy (λmax ~260 nm) or HPLC. Compare results with computational predictions (e.g., Yalkowsky’s General Solubility Equation) to identify discrepancies caused by sulfamoyl group hydration .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Look for urea NH signals (δ 5.8–6.2 ppm, broad singlet) and sulfamoyl protons (δ 7.3–7.6 ppm, aromatic coupling).

- FT-IR : Confirm urea C=O stretch (~1650–1680 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1340 cm⁻¹, 1160 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS/MS to distinguish isotopic patterns and rule out dimerization artifacts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. For 1,1-dimethylurea derivatives, expect planar urea moieties with dihedral angles <10° between the sulfamoylphenyl group and urea plane. Address twinning or disorder by iterative refinement (SHELXL) and electron density maps. Compare with analogous structures (e.g., 1,1-dimethyl-3-(4-methoxyphenyl)urea, P21/c space group) to validate bond lengths and angles .

Q. What strategies mitigate contradictions in bioactivity data across assays?

- Methodology :

- Orthogonal Assays : Pair enzyme inhibition (e.g., carbonic anhydrase) with cell-based viability assays (MTT) to confirm target specificity.

- Purity Reassessment : Contaminants (e.g., unreacted aniline) may skew results; reanalyze via 2D NMR (COSY, HSQC) and elemental analysis.

- Structural Analogs : Compare with 1,1-dimethyl-3-(3,4-dichlorophenyl)urea (Diuron) to isolate sulfamoyl group contributions .

Q. How can QSAR models predict the compound’s pharmacokinetic properties?

- Methodology : Use Molinspiration or SwissADME to calculate descriptors (logP, topological polar surface area). Train models on urea derivatives with known ADME data. Validate predictions experimentally:

- Permeability : Caco-2 cell monolayer assay.

- Metabolic Stability : Liver microsome incubation with LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.